molecular formula C9H16O2 B2961136 (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid CAS No. 2248214-94-8

(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid

Cat. No.: B2961136
CAS No.: 2248214-94-8
M. Wt: 156.225
InChI Key: HOHCQYVFSKPUJP-ULUSZKPHSA-N
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Description

(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid is an organic compound characterized by a cyclopropyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid typically involves the cyclopropanation of an appropriate alkene followed by functional group transformations to introduce the carboxylic acid moiety. One common method involves the use of a cyclopropanation reaction with diazomethane or a similar reagent to form the cyclopropyl ring. Subsequent steps may include oxidation and esterification reactions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Research may explore its potential therapeutic effects or use as a drug intermediate.

    Industry: The compound can be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may confer unique binding properties, allowing the compound to modulate biological pathways or chemical reactions. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylbutanoic acid
  • (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpentanoic acid
  • (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylhexanoic acid

Uniqueness

(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropanoic acid is unique due to its specific structural configuration and the presence of the cyclopropyl group, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2R)-3-(2,2-dimethylcyclopropyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-6(8(10)11)4-7-5-9(7,2)3/h6-7H,4-5H2,1-3H3,(H,10,11)/t6-,7?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHCQYVFSKPUJP-ULUSZKPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC1(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1CC1(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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